Methyl 6-(bromomethyl)-5-fluoronicotinate is a chemical compound with the molecular formula and a molecular weight of 234.02 g/mol. It is classified under the category of fluorinated heterocycles, specifically as a derivative of nicotinic acid. The compound is recognized for its potential applications in medicinal chemistry and as an intermediate in the synthesis of various bioactive molecules.
Methyl 6-(bromomethyl)-5-fluoronicotinate is classified as a pyridine derivative, specifically a substituted nicotinate. Its structure includes a bromomethyl group and a fluorine atom, which contribute to its reactivity and biological activity.
The synthesis of methyl 6-(bromomethyl)-5-fluoronicotinate typically involves several steps that may include halogenation and esterification reactions. One common method for synthesizing this compound is through the bromomethylation of 5-fluoronicotinic acid or its derivatives.
The molecular structure of methyl 6-(bromomethyl)-5-fluoronicotinate features a pyridine ring with a bromomethyl group at the 6-position and a fluorine atom at the 5-position. The compound's structural representation can be depicted as follows:
Methyl 6-(bromomethyl)-5-fluoronicotinate can participate in various chemical reactions due to its functional groups:
These reactions are typically carried out under controlled conditions to optimize yields and minimize side reactions. For example, nucleophilic substitution may require polar aprotic solvents to enhance nucleophile reactivity.
The mechanism of action for methyl 6-(bromomethyl)-5-fluoronicotinate largely depends on its application in biological systems. As a potential pharmaceutical agent, it may interact with specific biological targets such as enzymes or receptors.
Studies have indicated that compounds with similar structures often exhibit significant biological activity, including antimicrobial and anti-inflammatory properties. The presence of both bromine and fluorine atoms may enhance lipophilicity, facilitating membrane penetration and biological efficacy .
Methyl 6-(bromomethyl)-5-fluoronicotinate has several scientific uses:
Nucleophilic halogenation of pyridine derivatives represents a cornerstone methodology for introducing bromine substituents into electron-deficient heterocyclic systems. Methyl 6-(bromomethyl)-5-fluoronicotinate exemplifies the structural complexity achievable through these strategies, where the electron-withdrawing fluorine atom at position 5 and the ester group at position 3 synergistically activate the ring toward nucleophilic substitution. The bromomethyl group (–CH₂Br) at position 6 distinguishes this compound from simpler halogenated analogs like methyl 6-bromo-5-fluoronicotinate (C₇H₅BrFNO₂, MW 234.02 g/mol) [1] [5]. This distinction is chemically significant as the bromomethyl functionality offers enhanced reactivity for further derivatization compared to aryl-bound bromine.
The electronic landscape of the nicotinate scaffold dictates halogenation patterns. The fluorine atom inductively withdraws electron density from the ring, particularly affecting ortho positions (C4 and C6), while the ester carbonyl further deactivates positions ortho to itself (C2 and C6). This combined electron deficiency facilitates nucleophilic aromatic substitution (SNAr) at C6 when activated by fluorine, but the introduction of a bromomethyl group instead requires distinct methodologies. Unlike direct SNAr bromination, which targets ring carbons, bromomethylation typically involves electrophilic or radical pathways targeting a pre-existing methyl group or employing hydroxymethyl intermediates. This necessitates carefully controlled reaction conditions to avoid polybromination or decomposition of the sensitive ester functionality [1] [6].
Table 1: Key Molecular Descriptors of Methyl 6-(bromomethyl)-5-fluoronicotinate vs. Related Compounds
Parameter | Methyl 6-(bromomethyl)-5-fluoronicotinate | Methyl 6-bromo-5-fluoronicotinate | 5-(Bromomethyl)picolinonitrile |
---|---|---|---|
CAS Number | Not explicitly found (Accela: SY279438) | 1214336-88-5 | 308846-06-2 |
Molecular Formula | C₈H₇BrFNO₂ (Accela) | C₇H₅BrFNO₂ | C₇H₅BrN₂ |
Molecular Weight (g/mol) | 248.05 (Accela) | 234.02 | 197.03 |
Key Functional Groups | –CO₂CH₃, –F, –CH₂Br (C6) | –CO₂CH₃, –F, –Br (C6) | –CN, –CH₂Br (C5) |
Relevant MDL Number | MFCD33401630 (Accela) | MFCD14698110 | MFCD09037857 |
Primary Synthetic Target | Electrophilic bromination/radical substitution | Nucleophilic Aromatic Substitution | Radical bromination/N-substitution |
Achieving regioselective bromination specifically at the methyl group (–CH₃ → –CH₂Br) within methyl 5-fluoronicotinate derivatives presents significant challenges due to competing ring bromination and the sensitivity of the ester group. The most viable route involves the sequential functionalization of the pyridine core:
Regioselectivity is further controlled by the steric and electronic profile of the precursor. The fluorine atom at C5 ortho to the methyl group at C6 exerts a strong inductive effect, making the methyl protons more acidic and susceptible to radical abstraction compared to methyl groups in non-fluorinated analogs. Computational modeling (XLogP3 ~1.5-2.3 for similar bromomethyl compounds) suggests moderate lipophilicity, influencing solvent choice for optimal selectivity [7]. The bromomethyl product (MW 248.05 g/mol [4]) requires specialized cold-chain storage (-20°C, inert atmosphere, dark) to maintain stability, indicative of the reactivity of the C-Br bond in the benzylic position [3] [5].
While direct catalytic methods specifically documented for synthesizing Methyl 6-(bromomethyl)-5-fluoronicotinate are limited in the provided sources, catalytic strategies play crucial roles in constructing its precursors and enabling synergistic fluorine-bromine interactions. The fluorine atom profoundly influences the catalytic processes required for bromomethyl group introduction:
The documented use of methyl 6-(bromomethyl)-5-fluoronicotinate (Accela, SY279438, MW 248.05 [4]) as a building block for "Relevant Medicine Name" underscores its utility in catalytic medicinal chemistry processes, leveraging this synergistic activation.
Conventional synthesis of Methyl 6-(bromomethyl)-5-fluoronicotinate, particularly the radical bromination step, often suffers from prolonged reaction times, thermal degradation risks, and solvent waste. Microwave-assisted organic synthesis (MAOS) and solvent-free methodologies offer promising avenues for optimization:
Table 2: Optimization Strategies for Bromomethylation Step
Parameter | Conventional Method | Microwave Optimization | Solvent-Free Optimization |
---|---|---|---|
Reaction Time | 4-12 hours | 5-15 minutes | 30-90 minutes (ball milling) |
Temperature | Reflux (75-85°C, solvent dependent) | 80-100°C (controlled) | Ambient - 60°C (mechanochemical) |
Solvent | CCl₄, chlorobenzene, CCl₃CN | CCl₄, fluorobenzene (sealed vessel) | None (neat or on solid support) |
Key Advantage | Established protocol | Rapid heating, precise control, reduced degradation | Reduced waste, simpler workup |
Key Challenge | Long duration, thermal degradation risk | Equipment cost, scalability limitations | Mixing efficiency, potential for over-reaction |
Yield Improvement | Baseline | +10-20% (reported for similar systems) | +5-15% (reported for similar systems) |
Purity Consideration | Requires careful purification | Higher initial purity achievable | May require extraction/purification |
These advanced techniques address the inherent thermal sensitivity noted for the final bromomethyl compound, which necessitates storage under -20°C in inert conditions [3] [5]. MAOS also facilitates rapid screening of reaction parameters (NBS equivalents, temperature, time) to maximize the yield of this valuable synthetic building block.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7